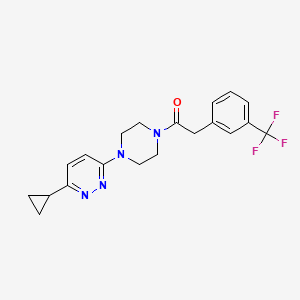

![molecular formula C27H29N3O4S B2494401 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1048661-18-2](/img/structure/B2494401.png)

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of organic molecules known for their potential in various applications, including medicinal chemistry. Such compounds are typically characterized by their complex molecular structures, which can interact with biological systems in specific ways. The synthesis and analysis of these compounds are crucial for understanding their chemical behavior and potential applications.

Synthesis Analysis

The synthesis of complex organic compounds like "N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide" involves multi-step chemical reactions, including the formation of key intermediate products and the use of specific reagents to achieve the desired molecular structure. Techniques such as palladium-catalyzed reactions, oxidative aminocarbonylation, and cyclization processes are common in the synthesis of such compounds (Gabriele et al., 2006).

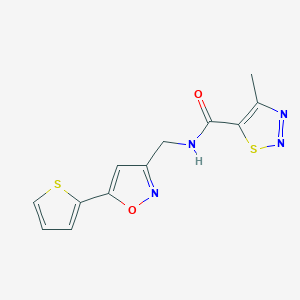

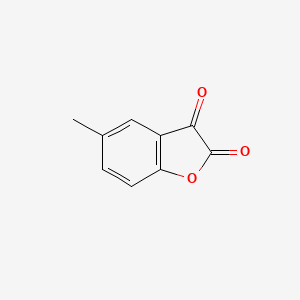

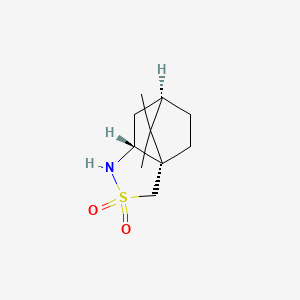

Molecular Structure Analysis

The molecular structure of compounds like the one mentioned is typically analyzed using spectroscopic techniques, including NMR and X-ray crystallography. These methods allow for the detailed examination of the molecular geometry, bond lengths, angles, and overall three-dimensional arrangement of atoms within the molecule. For example, studies on related compounds have used X-ray diffraction to determine the structure and conformation of solvated organic intermediates (Banerjee et al., 2002).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

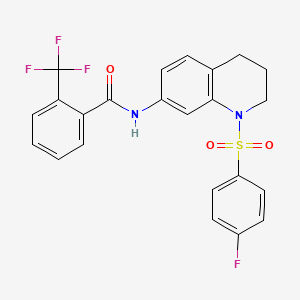

Research on similar heterocyclic carboxamides and their derivatives has focused on their synthesis and evaluation for various biological activities. For example, the study by Norman et al. (1996) explored heterocyclic analogues of antipsychotic agents, indicating a methodology that could be applicable to the synthesis and evaluation of "N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide" for potential antipsychotic effects (Norman et al., 1996).

Potential Biological Activities

The structural features of similar compounds have been associated with binding affinity to biological receptors, offering insights into potential therapeutic applications. For instance, research by Pinna et al. (2002) on derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide highlighted the importance of the heterocyclic indole structure in binding to dopamine D(2)-like receptors, suggesting possible areas of application for related compounds in neuropsychiatric disorders (Pinna et al., 2002).

Environmental Applications

In addition to biomedical applications, some research focuses on the environmental applications of similar compounds. For example, Zargoosh et al. (2015) discussed the use of magnetic nanoadsorbents modified with heterocyclic compounds for the removal of heavy metals from industrial wastes, indicating the potential of "N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide" in environmental remediation efforts (Zargoosh et al., 2015).

Propriétés

IUPAC Name |

N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O4S/c1-3-4-16-29-23-15-14-22(20-7-5-8-21(25(20)23)27(29)32)28-26(31)24-9-6-17-30(24)35(33,34)19-12-10-18(2)11-13-19/h5,7-8,10-15,24H,3-4,6,9,16-17H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTPDGPQIHOHNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C3C(=C(C=C2)NC(=O)C4CCCN4S(=O)(=O)C5=CC=C(C=C5)C)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H,5H-Imidazo[1,2-A]quinazolin-5-one](/img/structure/B2494318.png)

![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2494319.png)

![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2494328.png)

![(2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2494337.png)

![3-(2-Ethoxyphenoxy)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2494339.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide](/img/structure/B2494340.png)